
2-(3-Ethoxyoxan-4-yl)propanoic acid
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Overview
Description
2-(3-Ethoxyoxan-4-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a propanoic acid moiety attached to a 3-ethoxyoxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyoxan-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxyoxan-4-yl alcohol with propanoic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyoxan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Scientific Research Applications
Synthesis of 2-(3-Ethoxyoxan-4-yl)propanoic Acid
The synthesis of this compound typically involves multi-step organic reactions that utilize various reagents and conditions to achieve the desired compound. For instance, the use of oxan derivatives in the synthesis process allows for the introduction of the ethoxy group at specific positions, enhancing the compound's reactivity and biological potential.
Key Synthetic Pathways
- Starting Materials : Commonly include furan derivatives and malonic acid.
- Reagents : Brønsted superacids such as TfOH are often employed to facilitate electrophilic reactions.
- Yield Optimization : Reaction conditions are adjusted to maximize yields, with reported yields ranging from 33% to 65% depending on the specific reaction pathway utilized.
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. In particular, studies show effectiveness against various strains of bacteria and fungi, including:
- Candida albicans : Exhibited growth inhibition at concentrations as low as 64 µg/mL.
- Staphylococcus aureus : Minimum inhibitory concentrations (MIC) ranged from 128 µg/mL for most tested compounds.
- Escherichia coli : MIC values varied between 64 and 128 µg/mL.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of various derivatives showed that compounds derived from this compound significantly inhibited the growth of yeast-like fungi and bacteria. The study provided detailed MIC values for several strains, illustrating the compound's broad-spectrum activity.
Case Study 2: Synthesis Optimization
Another research effort focused on optimizing the synthesis pathways for derivatives of this compound. By adjusting reaction conditions such as temperature and reagent concentrations, researchers were able to improve yields from initial values around 33% to upwards of 65%. This optimization is crucial for scaling up production for further biological testing.
Compound Derivative | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Candida albicans | 64 |
Staphylococcus aureus | 128 | |
Escherichia coli | 64 - 128 |
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyoxan-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simple carboxylic acid with similar chemical properties.
2-Phenylpropanoic acid: Another carboxylic acid with a phenyl group instead of an ethoxyoxan group.
3-Ethoxypropanoic acid: A related compound with an ethoxy group attached to the propanoic acid moiety.
Uniqueness
2-(3-Ethoxyoxan-4-yl)propanoic acid is unique due to the presence of the 3-ethoxyoxan-4-yl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(3-ethoxyoxan-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-14-9-6-13-5-4-8(9)7(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUUQEMRMXGANX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCCC1C(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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